molecular formula C10H14ClN B590577 3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 112794-28-2

3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B590577
CAS No.: 112794-28-2
M. Wt: 183.679
InChI Key: RMMOKSHDKADJNC-UHFFFAOYSA-N
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Description

3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.

Mechanism of Action

Target of Action

3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as 1,2,3,4-Tetrahydro-3-methylisoquinoline Hydrochloride, is a member of the tetrahydroisoquinolines (THIQ) class of compounds . THIQ-based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They are known to target monoaminergic systems in the brain .

Mode of Action

The compound interacts with its targets, primarily the monoaminergic systems, to exert its biological effects . It has been suggested that 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous monoamine, prevents the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP (+)) and other endogenous neurotoxins .

Biochemical Pathways

The compound affects the monoaminergic systems in the brain, which are involved in various biochemical pathways . It has been found to have neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .

Pharmacokinetics

It is known that the compound is enzymatically formed in the brain , suggesting that it may have good bioavailability in the central nervous system.

Result of Action

The compound has been found to have neuroprotective effects. It demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins . It also prevents the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP (+)) and other endogenous neurotoxins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Pictet-Spengler reaction. This reaction is a well-known method for constructing tetrahydroisoquinoline scaffolds. It involves the condensation of a phenylethylamine derivative with an aldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the tetrahydroisoquinoline core .

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and purity of the final product. Commonly, the reaction is carried out at elevated temperatures and pressures to accelerate the process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields isoquinoline derivatives, while reduction produces fully saturated tetrahydroisoquinolines .

Scientific Research Applications

3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential neuroprotective effects and its role in neurotransmitter modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and psychiatric disorders.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride stands out due to its specific substitution pattern, which may confer unique biological activities and pharmacological properties. Its hydrochloride form also enhances its solubility, making it more versatile for different applications .

Biological Activity

3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (3-Methyl-THIQ) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Overview of 3-Methyl-THIQ

3-Methyl-THIQ is a derivative of tetrahydroisoquinoline, a class of compounds known for their neuroprotective and therapeutic potential. The compound's structure includes a methyl group at the 3-position, which influences its biological activity and interaction with various molecular targets.

The biological activity of 3-Methyl-THIQ primarily involves its interaction with neurotransmitter systems and enzymes. Key mechanisms include:

  • Neurotransmitter Receptor Modulation : 3-Methyl-THIQ interacts with dopamine receptors, particularly the D1 receptor, influencing dopaminergic signaling pathways that are crucial in neurodegenerative diseases such as Parkinson's disease .
  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), which plays a role in catecholamine synthesis. This inhibition can lead to altered levels of neurotransmitters like norepinephrine .

Neuroprotective Effects

Research indicates that 3-Methyl-THIQ exhibits neuroprotective properties, making it a candidate for treating neurodegenerative disorders. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis .

Antioxidant Activity

The compound demonstrates significant antioxidant activity, which is essential in mitigating damage caused by reactive oxygen species (ROS) in various cellular contexts. This property is particularly relevant in the context of neurodegenerative diseases .

Analgesic and Anti-inflammatory Properties

3-Methyl-THIQ has been investigated for its potential as an analgesic and anti-inflammatory agent. Studies suggest that it may exert these effects through modulation of inflammatory pathways and pain signaling mechanisms .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 3-Methyl-THIQ:

  • Neuroprotection in Animal Models : A study involving MPTP-treated mice demonstrated that administration of 3-Methyl-THIQ resulted in improved motor function and reduced neurodegeneration compared to control groups. This suggests its potential utility in treating Parkinson's disease .
  • Inhibition of PNMT : Research has shown that 3-Methyl-THIQ effectively inhibits PNMT with significant potency. This inhibition leads to decreased production of norepinephrine, which could be beneficial in conditions characterized by excessive adrenergic activity .
  • Antioxidant Activity Assessment : In vitro assays have confirmed the antioxidant capacity of 3-Methyl-THIQ, with results indicating a reduction in lipid peroxidation levels in neuronal cultures exposed to oxidative stressors .

Comparative Analysis

To better understand the unique properties of 3-Methyl-THIQ, a comparison with related compounds is useful:

CompoundNeuroprotective EffectAntioxidant ActivityPNMT Inhibition
3-Methyl-THIQYesHighPotent
1,2,3,4-TetrahydroisoquinolineModerateModerateModerate
3-MethylisoquinolineNoLowNone

Properties

IUPAC Name

3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-8-6-9-4-2-3-5-10(9)7-11-8;/h2-5,8,11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMOKSHDKADJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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